molecular formula C20H18N2O3 B14122772 3-[1-Benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid

3-[1-Benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B14122772
M. Wt: 334.4 g/mol
InChI Key: WDLBGYAIDUCZMC-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a furan ring, a hydroxy group, and a diphenylacetamide moiety.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(furan-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as furan derivatives , amines , and substituted acetamides .

Mechanism of Action

The mechanism of action of N-[(Z)-1-(furan-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(furan-2-yl)ethylideneamino]-2-hydroxy-2,2-diphenylacetamide: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

3-[1-benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C20H18N2O3/c1-25-18-10-6-5-9-17(18)20-16(11-12-19(23)24)14-22(21-20)13-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,23,24)

InChI Key

WDLBGYAIDUCZMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C=C2C=CC(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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